6,7-Diethyl-1,1,4,4-tetramethyltetraline
Overview
Description
6,7-Diethyl-1,1,4,4-tetramethyltetraline is a chemical compound with the molecular formula C18H28 . It is also known by its IUPAC name 6,7-Diethyl-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene .
Molecular Structure Analysis
The molecular structure of this compound consists of a tetralin (tetrahydronaphthalene) core, which is a fused ring structure made up of a cyclohexane ring and a benzene ring . This core is substituted with ethyl groups at the 6 and 7 positions and methyl groups at the 1 and 4 positions .Physical and Chemical Properties Analysis
The average mass of this compound is 244.415 Da . The predicted density is 0.876±0.06 g/cm3 , and the predicted boiling point is 299.4±35.0 °C .Scientific Research Applications
Chiral Ligands and Catalysts
Research has explored the synthesis of ligands derived from structures similar to 6,7-Diethyl-1,1,4,4-tetramethyltetraline, particularly in the context of chirality. For example, Zhu et al. (2005) studied a series of 1,2,3,4-tetrahydro-beta-carboline ligands, structurally akin to tetramethyltetraline, used as chiral catalysts in the addition of diethylzinc to benzaldehyde. This work highlights the significance of such structures in enantioselective catalysis (Zhu, Jiang, Saebo, & Pittman, 2005).
Synthesis of Chiral Compounds
Shan et al. (2010) focused on synthesizing C2-Chiral 1,1,4,4-tetrasubstituted butanetetraols, a process involving alkylation or arylation of diethyl tartrates. This synthesis is relevant as it demonstrates the broader utility of tetrasubstituted compounds in creating chiral molecules (Shan, Hu, Zhou, Peng, & Li, 2010).
Structural and Conformational Studies
Dozen and Hatta (1975) synthesized 2,3,6,7-Tetramethylnaphthalene, closely related to this compound, from 2,3-dimethylsuccinic anhydride and o-xylene. Their research provided insights into the configurations of intermediates and highlighted the structural diversity possible with tetramethyltetralines (Dozen & Hatta, 1975).
Applications in Organic Chemistry
Osswald et al. (2007) synthesized perylene bisimide atropisomers, demonstrating the versatility of tetramethyltetraline derivatives in the field of organic synthesis. Their research provided valuable data on the optical and chiroptical properties of these compounds (Osswald, Reichert, Bringmann, & Würthner, 2007).
Properties
IUPAC Name |
6,7-diethyl-1,1,4,4-tetramethyl-2,3-dihydronaphthalene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28/c1-7-13-11-15-16(12-14(13)8-2)18(5,6)10-9-17(15,3)4/h11-12H,7-10H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCGWNQXAIAWRRA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1CC)C(CCC2(C)C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80346812 | |
Record name | 6,7-DIETHYL-1,1,4,4-TETRAMETHYLTETRALINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80346812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55741-10-1 | |
Record name | 6,7-DIETHYL-1,1,4,4-TETRAMETHYLTETRALINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80346812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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